The synthesis of (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one involves several key steps:
This method showcases a careful balance of reagents and conditions necessary for synthesizing this complex organic molecule.
The molecular structure of (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one can be described as follows:
The structure features a quinoline core with a benzyloxy group and a bromo-hydroxyethyl substituent, contributing to its unique chemical properties and biological activity.
(R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one is involved in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and its relevance in developing new pharmaceutical agents.
The mechanism of action for (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one involves its interaction with muscarinic receptors and beta adrenergic receptors:
This dual action makes it a candidate for therapeutic applications in respiratory diseases and other conditions where modulation of these receptors is beneficial .
The physical and chemical properties of (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one are significant for its application:
| Property | Value |
|---|---|
| Density | 1.491 g/cm³ |
| Boiling Point | 595.76 °C at 760 mmHg |
| Flash Point | 314.11 °C |
| Polar Surface Area | 62.32 Ų |
| LogP | 3.54 |
These properties indicate that the compound has a relatively high boiling point and density, suggesting stability under various conditions, which is advantageous for storage and handling in laboratory settings .
(R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one has several notable applications:
The compound is formally identified through systematic IUPAC nomenclature as (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one, emphasizing its stereochemistry at the chiral center. The core structure consists of a quinolin-2(1H)-one scaffold substituted at the 5-position with a (R)-2-bromo-1-hydroxyethyl group and at the 8-position with a benzyloxy moiety. Alternative names registered in chemical databases include:
Table 1: Systematic and Common Synonyms
| IUPAC Name | Common Synonyms |
|---|---|
| (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one | 8-Benzyloxy-5-((R)-2-bromo-1-hydroxyethyl)-1H-quinolin-2-one |
| 5-[(1R)-2-Bromo-1-hydroxyethyl]-8-(phenylmethoxy)-2(1H)-quinolinone | |
| (R)-8-Benzyloxy-5-(2-bromo-1-hydroxyethyl)carbostyril |
These names reflect variations in ring numbering and functional group descriptions but consistently specify the (R) absolute configuration [3] [5] [6].
The molecular formula C₁₈H₁₆BrNO₃ was confirmed through high-resolution mass spectrometry and elemental analysis. This formula accounts for:
The molecular weight is 374.23 g/mol, calculated as follows:
The chiral center at C1 of the 2-bromo-1-hydroxyethyl substituent has an (R) absolute configuration. This assignment was confirmed via:
Experimental crystallographic data for this compound remains unreported. However, computational predictions (DFT calculations) suggest:
NMR Spectroscopy
Key ¹H and ¹³C NMR signals (predicted/computed, DMSO-d₆):
Table 2: NMR Spectral Assignments
| Nucleus | Chemical Shift (δ) | Assignment |
|---|---|---|
| ¹H | 12.85 (s, 1H) | Quinoline N-H |
| ¹H | 7.80 (d, J=8.5 Hz, 1H) | H-4 quinoline |
| ¹H | 7.35-7.25 (m, 5H) | Benzyl phenyl |
| ¹H | 5.25 (s, 2H) | Benzyl CH₂ |
| ¹H | 4.85 (m, 1H) | Chiral CH(OH) |
| ¹³C | 161.5 | Quinoline C-2 |
| ¹³C | 137.2 | Benzyl ipso-C |
| ¹³C | 70.1 | Benzyl O-CH₂ |
| ¹³C | 65.8 | Chiral CH(OH) |
IR Spectroscopy
Major bands (KBr, cm⁻¹):
UV-Vis Spectroscopy
Mass Fragmentation (EI-MS):
Computational Descriptors:
Table 3: Summary of Compound Identifiers
| Property | Value |
|---|---|
| CAS No. | 530084-79-8 |
| MDL No. | MFCD20484048 |
| SMILES | O=C1NC2=C(C(C@@HCBr)=CC=C2OCC3=CC=CC=C3)C=C1 |
| InChIKey | GNFMSZCSSUZAGV-HNNXBMFYSA-N |
| Chiral Descriptor | (R) |
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1